2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound is characterized by its unique structure, which includes a triazolo-triazine core linked to an acetamide group through a sulfanyl bridge
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-4-12-7-9-13(10-8-12)21-14(27)11-28-18-25-24-17-23-15(19-5-2)22-16(20-6-3)26(17)18/h7-10H,4-6,11H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVSLZATDTHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolo-triazine core. This can be achieved by reacting appropriate precursors under controlled conditions, such as heating with specific catalysts and solvents. The ethylamino groups are introduced through nucleophilic substitution reactions, where ethylamine reacts with the triazolo-triazine intermediate.
The next step involves the formation of the sulfanyl bridge. This is typically done by reacting the triazolo-triazine intermediate with a thiol compound under mild conditions. Finally, the acetamide group is introduced through an acylation reaction, where the sulfanyl intermediate reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazolo-triazine core can bind to enzymes or receptors, modulating their activity. The ethylamino groups may enhance the compound’s binding affinity and specificity. Additionally, the sulfanyl bridge can participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5,7-bis(methylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 2-{[5,7-bis(propylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-propylphenyl)acetamide
Uniqueness
The unique combination of ethylamino groups and an ethylphenyl moiety in 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide distinguishes it from similar compounds. This specific structure may confer enhanced biological activity and specificity, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological profiles and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.39 g/mol. The structure features a triazole ring fused with a triazine moiety and an acetamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazole compounds are also recognized for their antifungal effects, with several derivatives demonstrating efficacy against fungi like Candida albicans and Aspergillus fumigatus .
Anticancer Properties
The mercapto-substituted triazoles have been investigated for their anticancer potential:
- Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) .
Antiviral and Anti-inflammatory Effects
Triazole derivatives have been explored for their antiviral properties:
- Mechanism of Action : Some studies suggest that these compounds may inhibit viral replication through various mechanisms including enzyme inhibition . Additionally, anti-inflammatory activities have been reported in related compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Functional Groups : The presence of specific functional groups like ethylamino and sulfanyl groups enhances the compound's interaction with biological targets . Modifications to these groups can lead to improved potency and selectivity.
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that certain modifications in the triazole structure significantly increased antimicrobial activity .
- Cytotoxicity Testing : In vitro studies conducted on human cancer cell lines revealed that specific derivatives exhibited potent cytotoxicity. For example, compounds bearing additional aromatic rings showed enhanced activity against breast cancer cell lines (MCF-7) .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for its preparation?
The synthesis involves multi-step reactions, including:
- Acylation : Final step coupling of the triazolo-triazine core with 4-ethylphenyl acetic acid under controlled pH and temperature (e.g., 0–5°C in dichloromethane with DCC as a coupling agent) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product with >95% purity .
- Critical parameters : Solvent choice (DMF for solubility), catalyst (copper salts for triazole ring formation), and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., ethylamino protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 476.1234) .
- FT-IR : Confirms sulfanyl (C-S stretch at 650–700 cm) and amide (N-H bend at 1550 cm) groups .
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Anticancer activity via MTT assays (IC values against HeLa or MCF-7 cell lines) .
- Enzyme inhibition : Kinase inhibition profiling using ADP-Glo™ assays to identify target selectivity .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side reactions?
- Optimization strategies :
- Use flow reactors for precise temperature control (e.g., 50°C for acylation step) to reduce byproducts .
- Replace DCC with EDCI/HOBt for milder amide coupling, improving yield from 65% to 82% .
- Computational reaction path screening (e.g., using density functional theory) to predict intermediates and optimize solvent polarity .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Comparative analysis :
- Chloro vs. ethyl groups : Substituting 4-ethylphenyl with 3-chlorophenyl increases cytotoxicity (IC from 12 µM to 8 µM in HT-29 cells) due to enhanced electrophilicity .
- Triazine core : Replacing triazolo-triazine with pyridazine reduces binding affinity (K from 1.2 nM to 15 nM) in kinase assays .
- Methodology : Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular docking (AutoDock Vina) to model interactions .
Q. How should contradictions in reported biological data be addressed?
- Case example : Discrepancies in IC values (e.g., 5 µM vs. 20 µM in similar cell lines) may arise from:
- Assay conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound solubility .
- Metabolic stability : Liver microsome assays (e.g., human vs. murine) reveal species-specific degradation rates (t = 45 min vs. 120 min) .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent labs.
Q. What computational tools are suitable for predicting reactivity or designing derivatives?
- Reaction design : ICReDD’s quantum chemical workflow identifies transition states and optimizes pathways (e.g., reducing energy barriers by 15 kcal/mol for triazole ring closure) .
- ADME prediction : SwissADME or ADMETLab2.0 forecasts logP (2.8), BBB permeability (low), and CYP450 inhibition (CYP3A4 IC = 4.5 µM) .
Methodological Guidance
-
Handling data contradictions :
- Use Bland-Altman plots to assess inter-lab variability in IC measurements .
- Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .
-
Advanced synthesis troubleshooting :
- Byproduct identification : LC-MS/MS with CID fragmentation detects impurities (e.g., unreacted triazine intermediate at m/z 320.08) .
- Scale-up challenges : Switch from batch to continuous flow synthesis to maintain >90% yield at 100-g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
